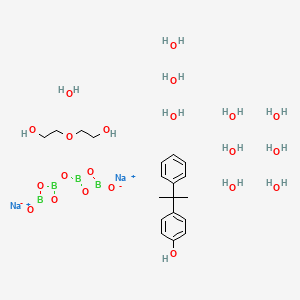

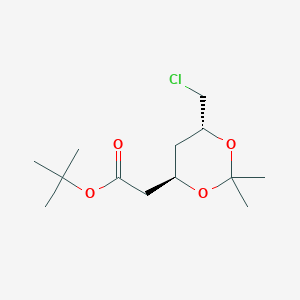

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl acetate is a colorless liquid with a mild odor . It is used in various applications due to its properties . Tert-Butyl cyanoacetate is also a commonly used compound in the synthesis of various organic compounds .

Synthesis Analysis

Tert-Butyl cyanoacetate is used in the synthesis of vinylogous urea . It is also used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .Molecular Structure Analysis

Tert-Butyl acetate has the linear formula CH3COOC(CH3)3 and a molecular weight of 116.16 . Tert-Butyl cyanoacetate has the linear formula NCCH2COOC(CH3)3 and a molecular weight of 141.17 .Chemical Reactions Analysis

Tert-Butyl acetate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

Tert-Butyl acetate is a colorless liquid that floats on water and produces an irritating vapor . It is highly flammable and insoluble in water .科学研究应用

Synthesis of Atorvastatin

- Atorvastatin Synthesis: A new synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a critical intermediate in atorvastatin synthesis, was developed using the Henry reaction, demonstrating an effective pathway for producing this widely used cholesterol-lowering medication (S. Rádl, 2003).

- Chiron Synthesis Improvement: Research has improved the practical synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate for atorvastatin's key chiral side-chain, highlighting a nine-step route from (R)-epichlorohydrin with high yield and purity, optimizing the production process of this essential statin (Fangjun Xiong et al., 2014).

- Efficient Total Synthesis: An efficient enantioselective total synthesis pathway for atorvastatin calcium using tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl) acetate as a key precursor has been reported, highlighting the potential for industrial-scale production of this drug (Naresh Vempala et al., 2022).

Statin Side Chain Synthesis

- Statins' Chiral Side Chain: Efficient synthesis of derivatives as chiral side chains for statins, utilizing tert-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, provides a method for creating various statin medications, showcasing the versatility of these intermediates in drug development (Choi Hyeong-Wook & Hyunik Shin, 2008).

安全和危害

属性

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

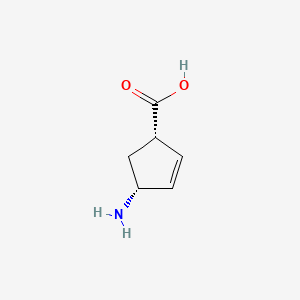

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

168471-40-7

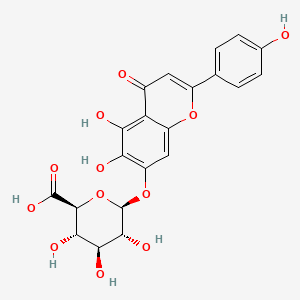

Breviscapine

116122-36-2

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/no-structure.png)

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)